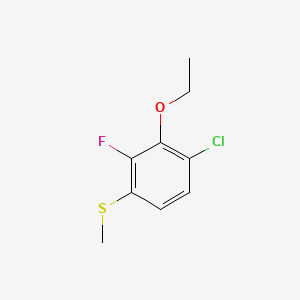
(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10ClFOS and a molecular weight of 220.69 g/mol This compound is characterized by the presence of chloro, ethoxy, and fluorophenyl groups attached to a methylsulfane moiety
准备方法
The synthesis of (4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
化学反应分析
(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The chloro, ethoxy, and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(4-Chloro-2-ethoxy-3-fluorophenyl)(methyl)sulfane: Similar structure but different positioning of the ethoxy and fluorophenyl groups.
(4-Chloro-2-fluorophenyl)(methyl)sulfane: Lacks the ethoxy group, which may affect its reactivity and applications.
属性
分子式 |
C9H10ClFOS |
|---|---|
分子量 |
220.69 g/mol |
IUPAC 名称 |
1-chloro-2-ethoxy-3-fluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10ClFOS/c1-3-12-9-6(10)4-5-7(13-2)8(9)11/h4-5H,3H2,1-2H3 |
InChI 键 |
XJLUVJBQMVGYGV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1F)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


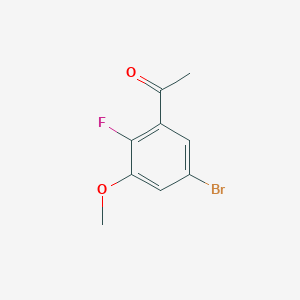
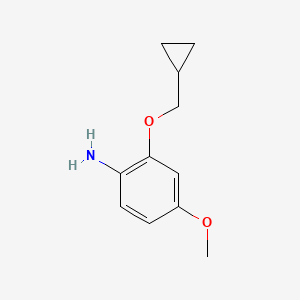
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
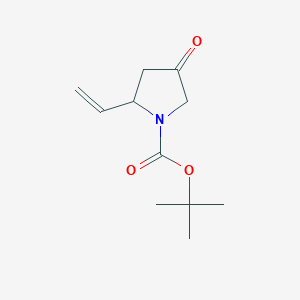
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
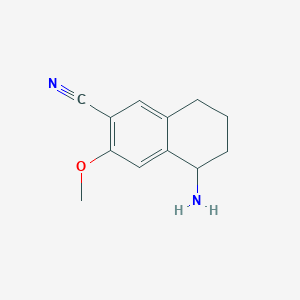
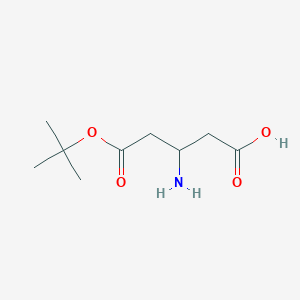
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
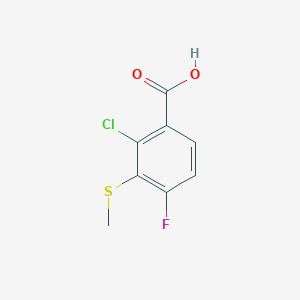
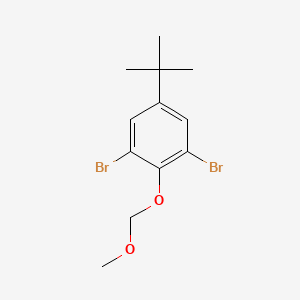
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
